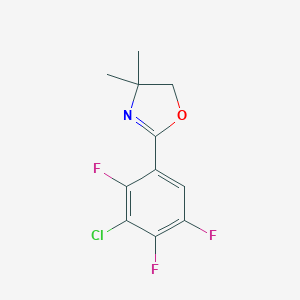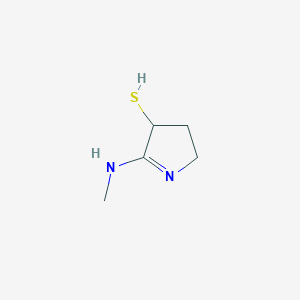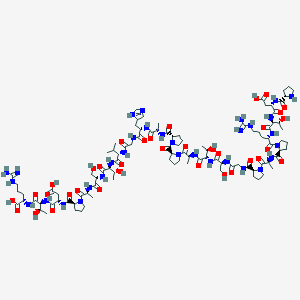
Peptide p(1-24)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peptide p(1-24) is a bioactive peptide that has gained significant attention in recent years due to its potential therapeutic applications. It is a fragment of the larger peptide, proopiomelanocortin (POMC), which is involved in various physiological processes in the body. Peptide p(1-24) is synthesized using solid-phase peptide synthesis and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
Peptide p(1-24) exerts its effects through the melanocortin receptor system. It binds to the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy balance and metabolism. Activation of MC4R by peptide p(1-24) leads to the activation of downstream signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Peptide p(1-24) has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-oxidant effects by reducing oxidative stress. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival. Peptide p(1-24) has also been shown to regulate energy balance and metabolism, making it a potential therapeutic target for obesity and metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of peptide p(1-24) is that it is relatively easy to synthesize using solid-phase peptide synthesis. It is also stable and can be stored for long periods of time without degradation. However, one limitation is that it can be expensive to synthesize in large quantities, which may limit its use in some experiments.
Future Directions
There are several future directions for research on peptide p(1-24). One area of research is the development of peptide p(1-24) analogs with improved pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for peptide p(1-24), such as in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of peptide p(1-24) and its downstream signaling pathways.
Synthesis Methods
Peptide p(1-24) is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis of peptide p(1-24) involves the addition of 24 amino acids to the resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.
Scientific Research Applications
Peptide p(1-24) has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
properties
CAS RN |
121501-21-1 |
|---|---|
Product Name |
Peptide p(1-24) |
Molecular Formula |
C99H158N32O35 |
Molecular Weight |
2356.5 g/mol |
IUPAC Name |
(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C99H158N32O35/c1-44(2)71(87(155)126-75(52(10)137)91(159)121-61(42-133)81(149)112-46(4)92(160)128-31-15-25-65(128)86(154)120-59(37-70(142)143)80(148)124-74(51(9)136)90(158)117-56(97(165)166)21-13-29-107-99(102)103)122-68(139)40-108-77(145)57(35-53-38-104-43-110-53)118-76(144)45(3)111-84(152)64-24-17-33-130(64)96(164)66-26-18-34-131(66)94(162)48(6)114-88(156)72(49(7)134)125-82(150)60(41-132)115-67(138)39-109-83(151)62-22-14-30-127(62)93(161)47(5)113-85(153)63-23-16-32-129(63)95(163)55(20-12-28-106-98(100)101)116-89(157)73(50(8)135)123-79(147)58(36-69(140)141)119-78(146)54-19-11-27-105-54/h38,43-52,54-66,71-75,105,132-137H,11-37,39-42H2,1-10H3,(H,104,110)(H,108,145)(H,109,151)(H,111,152)(H,112,149)(H,113,153)(H,114,156)(H,115,138)(H,116,157)(H,117,158)(H,118,144)(H,119,146)(H,120,154)(H,121,159)(H,122,139)(H,123,147)(H,124,148)(H,125,150)(H,126,155)(H,140,141)(H,142,143)(H,165,166)(H4,100,101,106)(H4,102,103,107)/t45-,46-,47-,48-,49+,50+,51+,52+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-/m0/s1 |
InChI Key |
UETRCLBXYZOEJN-IUDVYDBBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7)O |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7 |
Other CAS RN |
121501-21-1 |
sequence |
PDTRPAPGSTAPPAHGVTSAPDTR |
synonyms |
p(1-24) peptide peptide p(1-24) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



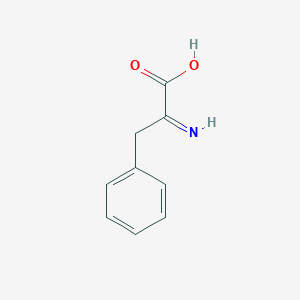
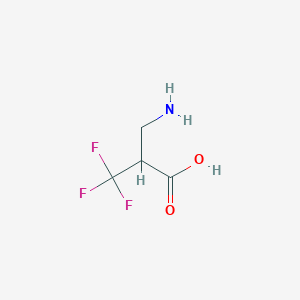
![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

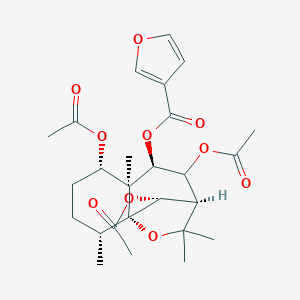
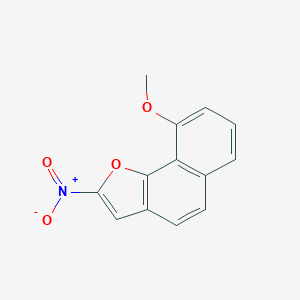
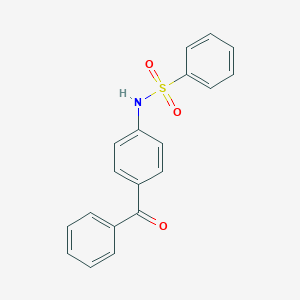
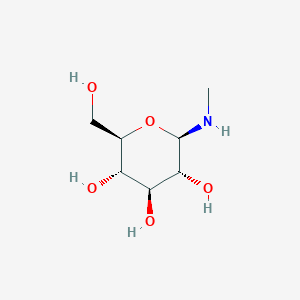
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)


